6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5
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Overview
Description
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 is an isotopic form of a compound known for its significant biological activity. This compound is particularly noted for its role as a stimulant of cell divisions in plant tissue cultures. It is a stable isotope-labeled compound, which makes it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 involves several steps, starting from the appropriate ribofuranosylpurine precursorThe reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopic labels.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process includes large-scale synthesis, purification, and quality control measures to meet the stringent requirements for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies of cell division and growth, particularly in plant tissue cultures.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of high-purity chemicals and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 involves its interaction with specific molecular targets in cells. It stimulates cell division by activating certain signaling pathways and enzymes involved in the cell cycle. The exact molecular targets and pathways are still under investigation, but it is known to influence the synthesis of nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 include:
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine: The non-isotopic form of the compound.
trans-Zeatin Riboside: Another compound with similar biological activity in plant tissue cultures.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in various research applications. This isotopic form provides enhanced stability and specificity in experimental studies, making it a valuable tool in scientific research.
Properties
CAS No. |
72963-21-4 |
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Molecular Formula |
C₁₅H₁₆D₅N₅O₅ |
Molecular Weight |
356.39 |
Synonyms |
trans-Zeatin Riboside-d5; (E)-N-[4-Hydroxy-3-(methyl-d3)-2-butenyl-4,4-d2]-adenosine |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.